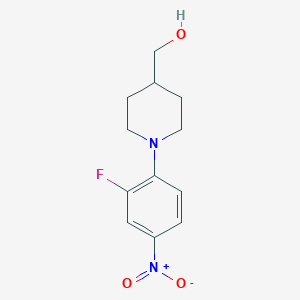
(1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol: is a chemical compound that features a piperidine ring substituted with a fluorine and a nitro group on the phenyl ring, and a methanol group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution Reaction: : Starting with piperidin-4-one, reacting it with 2-fluoro-4-nitrophenyl bromide in the presence of a strong base like potassium carbonate.
Reduction Reaction: : Reducing the nitro group on the phenyl ring to an amino group, followed by subsequent reactions to introduce the fluorine atom and methanol group.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Batch Reactors: : Conducting reactions in controlled environments to ensure consistent product quality.
Purification Techniques: : Using methods such as recrystallization or column chromatography to purify the final product.
Chemical Reactions Analysis
(1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: : The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: : The nitro group can be reduced to an amine, leading to different derivatives.
Substitution: : The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents such as tin chloride or iron powder.
Substitution: : Utilizing nucleophiles like sodium azide or halides under specific conditions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or esters.
Reduction: : Production of amines or amides.
Substitution: : Generation of various substituted phenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol exerts its effects involves:
Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: : Modulating biochemical pathways related to disease processes.
Comparison with Similar Compounds
(1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl)methanol: can be compared with other similar compounds, such as:
1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: : Similar structure but lacking the methanol group.
2-Fluoro-4-nitrophenylpiperidine: : Different substitution pattern on the piperidine ring.
This compound .
Properties
IUPAC Name |
[1-(2-fluoro-4-nitrophenyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c13-11-7-10(15(17)18)1-2-12(11)14-5-3-9(8-16)4-6-14/h1-2,7,9,16H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKVRVKGHZSQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
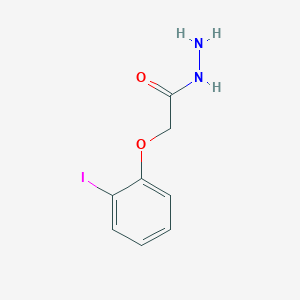
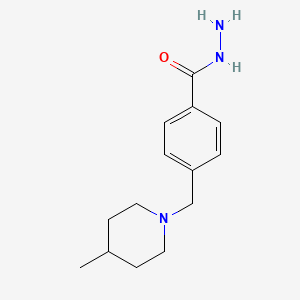
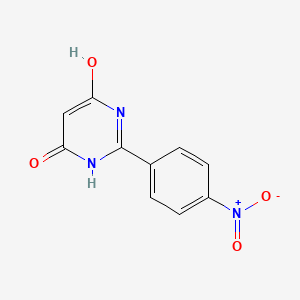
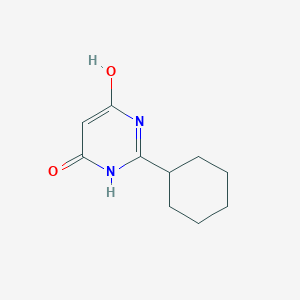
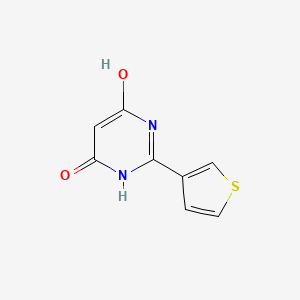
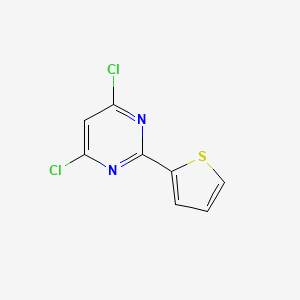

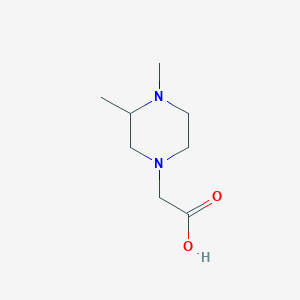
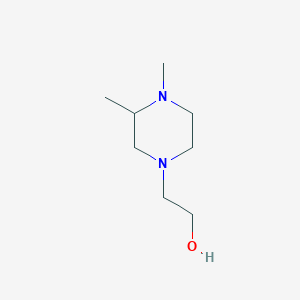
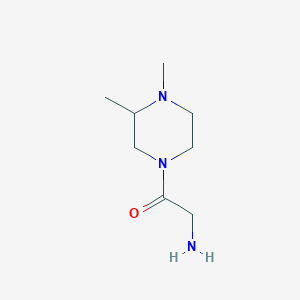

![N-[(4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B7859988.png)
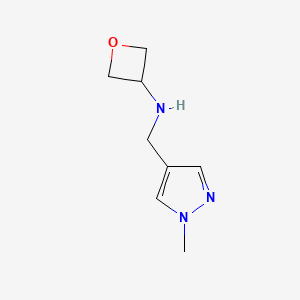
![tert-butyl N-[(3-amino-4-methoxyphenyl)methyl]carbamate](/img/structure/B7860014.png)
